molecular formula C12H20N2O2 B2599557 N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide CAS No. 2411270-87-4

N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide

Cat. No.: B2599557
CAS No.: 2411270-87-4
M. Wt: 224.304
InChI Key: WDHQDHBBRVQXNF-UHFFFAOYSA-N
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Description

The compound N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide is a structurally complex molecule featuring a pyrrolidine core substituted with a 2-methoxyethyl group and a but-2-ynamide side chain. However, detailed pharmacological data, synthesis protocols, or clinical studies are absent from the available sources, necessitating caution in extrapolating its properties.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-3-4-12(15)13-9-11-5-6-14(10-11)7-8-16-2/h11H,5-10H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHQDHBBRVQXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CCN(C1)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Trk Kinase Inhibition

One of the primary applications of this compound is as an inhibitor of Trk kinases, which are involved in various signaling pathways related to cancer and neurodegenerative diseases. The inhibition of Trk kinases can lead to reduced tumor growth and improved outcomes in neurodegenerative conditions. A patent describes the synthesis and potential therapeutic uses of similar compounds in treating diseases associated with Trk kinase dysregulation .

Case Study 1: Trk Kinase Inhibition

In a study focusing on substituted pyrazolo[1,5-a]pyrimidine compounds, researchers identified N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide as a promising candidate for further development due to its inhibitory effects on Trk kinases. The study demonstrated significant tumor suppression in preclinical models, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various pyrrolidine derivatives revealed that compounds structurally related to this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further investigation into the specific mechanisms of action and the optimization of these compounds for clinical use .

Data Tables

Application Area Compound Activity Reference
Trk Kinase InhibitionSignificant tumor suppression
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli

Mechanism of Action

The mechanism of action of N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights Goxalapladib (CAS-412950-27-7) as a structurally analogous compound . Below is a systematic comparison based on molecular architecture, functional groups, and therapeutic indications:

Structural and Functional Comparison

Feature N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide Goxalapladib
Core heterocycle Pyrrolidine (5-membered ring) Piperidine (6-membered ring)
Methoxyethyl group Attached to pyrrolidine N-atom Attached to piperidine N-atom
Amide linkage But-2-ynamide (terminal alkyne) Acetamide with naphthyridine and biphenyl
Aromatic substituents None evident Biphenyl and naphthyridine moieties
Fluorinated groups Absent Trifluoromethyl and difluorophenyl groups
Molecular weight Not provided 718.80 g/mol
Therapeutic use Undocumented Atherosclerosis treatment (GlaxoSmithKline)

Key Observations:

Electron-Deficient Motifs : Goxalapladib incorporates fluorinated aromatic systems (trifluoromethyl, difluorophenyl), which enhance metabolic stability and membrane permeability—features absent in the target compound .

Methoxyethyl Side Chain : Shared in both compounds, this group may improve solubility or modulate pharmacokinetics, though its role in Goxalapladib is better characterized .

Biological Activity

N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide is a compound with significant potential in medicinal chemistry, primarily due to its unique structural features and biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.
  • Introduction of the Methoxyethyl Group : This is commonly done via nucleophilic substitution reactions.
  • Formation of the Amide Bond : The final step involves coupling the pyrrolidine derivative with but-2-ynamide using standard amide coupling reagents such as carbodiimides.

The structural formula can be represented as follows:

N 1 2 Methoxyethyl pyrrolidin 3 yl methyl but 2 ynamide\text{N 1 2 Methoxyethyl pyrrolidin 3 yl methyl but 2 ynamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which include enzymes and receptors. The compound may modulate the activity of these targets, influencing various biological pathways. Notably, it has been observed to interact with histone lysine demethylases (KDMs), which play a crucial role in epigenetic regulation and gene expression .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties against various pathogens. For instance, methanol extracts from related compounds have demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent efficacy .

Anticancer Potential

In vitro studies suggest that this compound may exhibit antiproliferative effects against cancer cell lines. For example, related derivatives have shown promising results in inhibiting the proliferation of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells . The exact IC50 values for these effects warrant further investigation to establish therapeutic applicability.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A study evaluating the antimicrobial properties of similar compounds found that they effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in addressing antibiotic resistance .
  • Anticancer Research : In another study, derivatives were tested for their ability to suppress tumor growth in various cancer models, showing varying degrees of effectiveness based on structural modifications .

Data Summary

Property Value
Molecular FormulaC₁₃H₁₈N₂O
Antibacterial MIC (against E. coli)62.5 µg/mL
Antiproliferative IC50 (HeLa cells)226 µg/mL
Interaction with KDMsYes

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